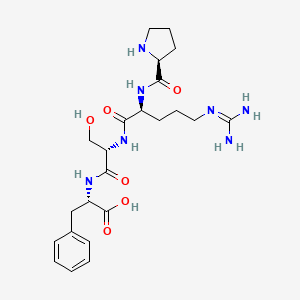
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine is a complex peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of several amino acids, including proline, ornithine, serine, and phenylalanine, linked together in a specific sequence. The presence of the diaminomethylidene group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the diaminomethylidene group.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH~4~) or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue may yield a hydroxylated peptide, while reduction of the diaminomethylidene group may result in a modified peptide with altered biological activity.
Scientific Research Applications
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group plays a crucial role in binding to these targets, influencing the peptide’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- L-threonyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
- D-Lysyl-L-prolyl-N~5~-(diaminomethylene)-L-ornithyl-L-proline
- L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline
Uniqueness
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
785823-06-5 |
|---|---|
Molecular Formula |
C23H35N7O6 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H35N7O6/c24-23(25)27-11-5-9-16(28-19(32)15-8-4-10-26-15)20(33)30-18(13-31)21(34)29-17(22(35)36)12-14-6-2-1-3-7-14/h1-3,6-7,15-18,26,31H,4-5,8-13H2,(H,28,32)(H,29,34)(H,30,33)(H,35,36)(H4,24,25,27)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
ZTLOYJHYLTWIDH-XSLAGTTESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















